N-Octanoyl-DL-homoserine lactone

Catalog No.
S1479982
CAS No.
106983-30-6
M.F
C12H21NO3
M. Wt
227.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Octanoyl-DL-homoserine lactone

CAS Number

106983-30-6

Product Name

N-Octanoyl-DL-homoserine lactone

IUPAC Name

N-(2-oxooxolan-3-yl)octanamide

Molecular Formula

C12H21NO3

Molecular Weight

227.3 g/mol

InChI

InChI=1S/C12H21NO3/c1-2-3-4-5-6-7-11(14)13-10-8-9-16-12(10)15/h10H,2-9H2,1H3,(H,13,14)

InChI Key

JKEJEOJPJVRHMQ-UHFFFAOYSA-N

SMILES

CCCCCCCC(=O)NC1CCOC1=O

Canonical SMILES

CCCCCCCC(=O)NC1CCOC1=O

N-Octanoyl-DL-homoserine lactone is a small diffusible signaling molecule categorized as an N-acyl-homoserine lactone. It plays a crucial role in quorum sensing, a process by which bacteria communicate and coordinate behavior based on population density. The compound has the molecular formula C₁₂H₂₁NO₃ and is known for its involvement in regulating various physiological processes in microbial communities, including biofilm formation, virulence, and bioluminescence in certain species.

, primarily related to its role in quorum sensing:

  • Hydrolysis: Under specific conditions, N-octanoyl-DL-homoserine lactone can hydrolyze to produce homoserine and octanoic acid.
  • Acylation Reactions: It can act as an acyl donor in acylation reactions, modifying other molecules and influencing their biological activity.
  • Interaction with Receptors: The compound interacts with specific receptors in bacteria, triggering signal transduction pathways that lead to changes in gene expression.

The biological activity of N-octanoyl-DL-homoserine lactone is significant:

  • Quorum Sensing: It serves as a signaling molecule that enables bacterial populations to synchronize behaviors such as biofilm formation and virulence factor production.
  • Plant Interaction: Research indicates that this compound can prime plant defenses against pathogens, enhancing resistance through pathways involving salicylic acid and other defense-related compounds .
  • Methanogenic Activity: In anaerobic environments, it has been shown to enhance methanogenic activity in microbial communities, improving the efficiency of methane production from organic substrates .

Several methods have been developed for synthesizing N-octanoyl-DL-homoserine lactone:

  • Chemical Synthesis: This involves the reaction of homoserine lactone with octanoic acid or its derivatives under controlled conditions.
  • Biotechnological Approaches: Microbial fermentation processes can be utilized where specific strains of bacteria are engineered or selected to produce N-octanoyl-DL-homoserine lactone from simpler substrates.
  • Enzymatic Synthesis: Enzymes such as acyltransferases can catalyze the formation of this compound from homoserine lactone and fatty acyl-CoA derivatives.

N-Octanoyl-DL-homoserine lactone has several applications across various fields:

  • Biotechnology: Used in microbial cultures to enhance growth and productivity through quorum sensing modulation.
  • Agriculture: As a plant growth regulator, it can be applied to improve plant resistance against pathogens.
  • Wastewater Treatment: Its ability to enhance methanogenic activity makes it useful in optimizing anaerobic digestion processes.

Studies have demonstrated the interactions of N-octanoyl-DL-homoserine lactone with various biological systems:

  • Microbial Communities: It influences the composition and activity of microbial communities in wastewater treatment systems, promoting the growth of beneficial microorganisms while inhibiting pathogens .
  • Plant-Microbe Interactions: Research indicates that it primes plants for enhanced defense responses against bacterial pathogens, suggesting a complex interplay between microbial signaling and plant immunity .

N-Octanoyl-DL-homoserine lactone shares structural and functional similarities with other N-acyl-homoserine lactones. Here are some comparable compounds:

Compound NameMolecular FormulaUnique Features
N-Hexanoyl-DL-homoserine lactoneC₁₀H₁₉NO₃Shorter carbon chain; influences different microbial behaviors .
N-Butyryl-DL-homoserine lactoneC₈H₁₅NO₃Shortest carbon chain; primarily involved in biofilm regulation .
N-(β-ketocaproyl)-DL-homoserine lactoneC₉H₁₇NO₃Contains a ketone group; enhances methanogenic activity significantly .
N-3-Oxo-octanoyl-homoserine lactoneC₁₂H₂₁NO₄Contains an oxo group; involved in priming plant defenses against pathogens .

Uniqueness of N-Octanoyl-DL-homoserine Lactone

N-Octanoyl-DL-homoserine lactone is unique due to its specific carbon chain length (eight carbons) which optimally balances diffusibility and biological activity. This characteristic allows it to effectively modulate quorum sensing mechanisms across diverse bacterial species while also engaging plant defense pathways.

Orthogonal genetic circuits rely on heterologous components that operate independently of host machinery to prevent unintended interactions. N-Octanoyl-DL-homoserine lactone has been integrated into AND gate circuits using σ⁵⁴-dependent promoters from Pseudomonas syringae, which exhibit minimal sequence homology with Escherichia coli host genes [1]. These circuits employ modular input-output configurations, such as tetracycline (P~tet~)- and AHL (P~lux~)-inducible promoters, to ensure orthogonality. RNA-Seq analyses reveal that plasmid copy number significantly impacts circuit-host interactions: medium-copy plasmids introduce greater transcriptional interference compared to low-copy variants, despite similar metabolic burdens [1].

To further decouple circuits from host physiology, researchers have paired C8-HSL with non-cognate receptors like BjaR and TraR, which exhibit negligible cross-activation below 10 nM ligand concentrations [3]. For example, the BjaI/BjaR and EsaI/TraR systems function orthogonally in liquid cultures, enabling layered logic operations without signal interference [3] [6]. Computational tools now automate the selection of orthogonal AHL-receiver pairs, prioritizing dissociation constants and promoter specificity to minimize off-target effects [6].

Key Design Parameters for Orthogonal Circuits

ParameterImpact on OrthogonalityOptimal Range
Plasmid copy numberHigher copies increase host interferenceLow (≤20 copies/cell)
Receptor-ligand affinityTight binding reduces cross-talkK~d~ ≤ 5 nM
Promoter specificityMismatched −35/−10 regions prevent leakage≤5% basal expression

Modular Design Principles for Microbial Consortia Coordination

N-Octanoyl-DL-homoserine lactone enables spatial and temporal coordination in synthetic microbial consortia by serving as a diffusible intercellular signal. In co-culture systems, up to three orthogonal AHL channels (e.g., C8-HSL/BjaR, 3OC6-HSL/TraR, and C12-HSL/LasR) have been deployed simultaneously, achieving partitioned gene expression in E. coli and Pseudomonas aeruginosa populations [6]. Modularity is enhanced through promoter engineering: hybrid lux-type promoters fused to heterologous ribosomal binding sites (RBS) allow tunable output dynamics without altering ligand specificity [3].

Streak plate assays demonstrate that signal spatial decay mitigates cross-talk in agar-based systems. For instance, RhlI/LuxR pairs exhibit negligible off-target activation when sender and receiver strains are spaced >2 cm apart, leveraging diffusion gradients to isolate communication channels [3]. Computational models further optimize consortia layouts by simulating AHL diffusion coefficients (e.g., 4.7 × 10⁻⁶ cm²/s for C8-HSL) and degradation rates (0.12 h⁻¹ in LB media) [6].

Signal Amplification Strategies in Distributed Bio-Computation Systems

Signal amplification in AHL networks is achieved through positive feedback loops and enzyme cascades. The hrpR/hrpH amplifier module, when coupled with C8-HSL-mediated QS, increases output promoter activity by 8.2-fold compared to baseline in low-cell-density conditions [1]. Alternatively, co-localizing AHL synthases (e.g., RhlI) with phosphorelay systems amplifies signal propagation across microbial consortia. In one configuration, a Vibrio harveyi-derived LuxU/LuxO cascade boosted C8-HSL production by 12-fold per transmission cycle [5].

Distributed bio-computation leverages these amplifiers for pattern formation. In a Turing system, sender colonies secreting C8-HSL induce receiver colonies to produce diffusible inhibitors (e.g., AiiA lactonase), generating stable stripe patterns with 97 µm wavelength fidelity [6]. Such systems utilize kinetic parameters derived from in vitro assays, including RhlI’s catalytic rate (k~cat~ = 4.3 s⁻¹) and SAM binding affinity (K~m~ = 18 µM) [5].

Noise Reduction Techniques in Synthetic Quorum Sensing Networks

Transcriptional noise in C8-HSL networks arises from stochastic ligand-receptor binding and plasmid replication variability. Noise suppression is achieved through:

  • Operator site multimerization: Incorporating three lux-type operator sites upstream of the target promoter reduces expression variability by 64% via cooperative repression [3].
  • Feedback-controlled AHL synthesis: A TetR-regulated rhlI expression circuit maintains intracellular C8-HSL concentrations within ±9% of setpoints, even under external perturbations [1].
  • Degradation tags: Fusion of LVA degradation tags to LuxR-type receptors (t₁/₂ = 45 min) minimizes receptor accumulation during low-density phases [6].

Microfluidic single-cell analyses confirm that these strategies reduce coefficient of variation (CV) in output signals from 38% to 12% under oscillatory inductions [6]. Additionally, codon-optimized rhlI variants improve translation efficiency, cutting cell-to-cell variability by 22% [5].

XLogP3

2.6

Dates

Modify: 2023-09-13

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